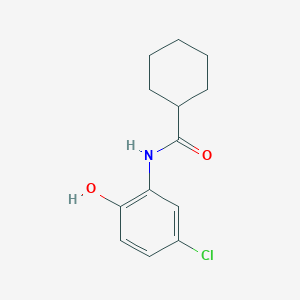
N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide is an organic compound with the molecular formula C13H16ClNO2 It is characterized by the presence of a chloro-substituted phenol group and a cyclohexanecarboxamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
化学反应分析
Types of Reactions
N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific physical and chemical properties.
作用机制
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic hydroxyl group can form hydrogen bonds with active site residues, while the amide group can participate in additional interactions, stabilizing the compound within the binding site. These interactions can inhibit the activity of the target enzyme or receptor, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
N-(5-chloro-2-hydroxyphenyl)acetamide: Similar structure but with an acetamide group instead of a cyclohexanecarboxamide group.
5-chloro-2-hydroxybenzoic acid: Lacks the amide group but shares the chloro-substituted phenol structure.
N-(2-hydroxyphenyl)cyclohexanecarboxamide: Similar structure but without the chloro substitution.
Uniqueness
N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide is unique due to the combination of its chloro-substituted phenol group and cyclohexanecarboxamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
属性
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-10-6-7-12(16)11(8-10)15-13(17)9-4-2-1-3-5-9/h6-9,16H,1-5H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWGUCYZFVPAOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
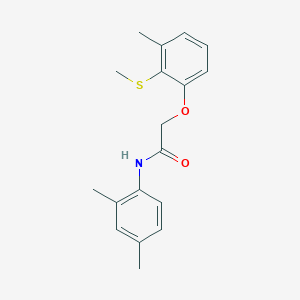
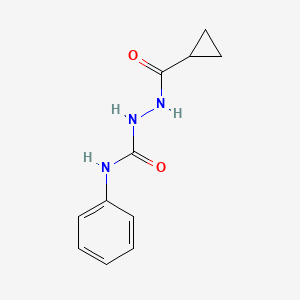
![[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2,5-dichlorobenzoate](/img/structure/B5720291.png)
![N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5720298.png)
![2-[2-bromo-4-(2-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)-6-ethoxyphenoxy]acetamide](/img/structure/B5720327.png)
![4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B5720329.png)
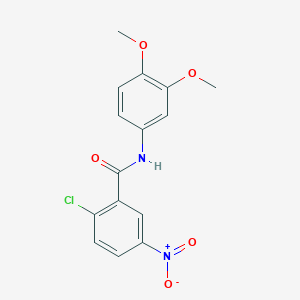
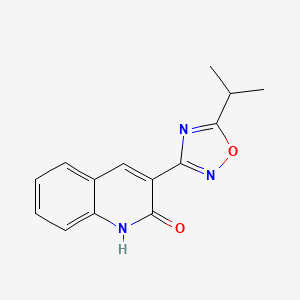
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-methyl-4,5-dihydro-1H-imidazole-1-carbothioamide](/img/structure/B5720343.png)
![ethyl {[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5720355.png)
![2-[2-bromo-4-(propan-2-yl)phenoxy]-N-cyclopentylacetamide](/img/structure/B5720358.png)
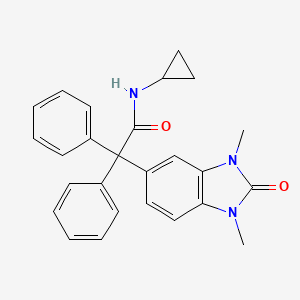
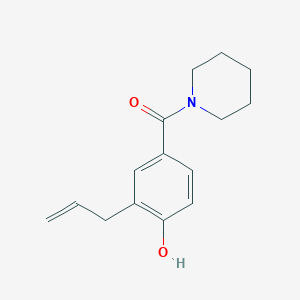
![4-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5720374.png)
